molecular formula C20H29BO2 B14193999 3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol CAS No. 832726-10-0

3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol

Cat. No.: B14193999
CAS No.: 832726-10-0
M. Wt: 312.3 g/mol
InChI Key: YNWPXQYGHMPOKH-UHFFFAOYSA-N
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Description

3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a benzene ring fused with an oxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodec-1-yne and 6-methyl-2,1-benzoxaborole.

    Reaction Conditions: The reaction is carried out under inert atmosphere conditions to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alkylated products.

Scientific Research Applications

3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in biological molecules, leading to inhibition or modulation of their activity. This interaction can affect various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol is unique due to its benzoxaborole core, which imparts distinct chemical and biological properties. The presence of the boron atom allows for specific interactions with biological molecules, making it a valuable compound for research and development.

Properties

CAS No.

832726-10-0

Molecular Formula

C20H29BO2

Molecular Weight

312.3 g/mol

IUPAC Name

3-dodec-1-ynyl-1-hydroxy-6-methyl-3H-2,1-benzoxaborole

InChI

InChI=1S/C20H29BO2/c1-3-4-5-6-7-8-9-10-11-12-13-20-18-15-14-17(2)16-19(18)21(22)23-20/h14-16,20,22H,3-11H2,1-2H3

InChI Key

YNWPXQYGHMPOKH-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)C)C(O1)C#CCCCCCCCCCC)O

Origin of Product

United States

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